Scientific Field: Chemical Intermediates
Application Summary: TBAH is used as a catalyst in phase-transfer catalytic reactions for the synthesis of fullerenol, a polyhydroxylated fullerene.
Methods of Application: The process involves using TBAH as a catalyst and sodium hydroxide (NaOH) solution as the source of hydroxide ions.
Scientific Field: Nanotechnology
Application Summary: Plumbene, a new two-dimensional material, is a single layer of lead atoms hexagonally arranged like a honeycomb structure.
Methods of Application: The paper compares the structure and properties of graphene, silicene, and plumbene for the application of plumbene in batteries, machine manufacturing, shipbuilding, etc.
Results: The lattice constant of plumbene is 4.93 Å, and the nearest neighbor atoms’ Pb–Pb bond distance in plumbene is 3.00 Å.
Scientific Field: Material Science
Application Summary: TBAH is used for the dissolution of 10wt% cellulose under room temperature conditions.
Methods of Application: The cellulose is mixed with a solution of TBAH, which acts as a solvent.
Results: The cellulose dissolves in the TBAH solution, which can be used for further processing or analysis.
Scientific Field: Organic Chemistry
Application Summary: TBAH is used as a catalyst during the synthesis of 1,2,4-oxadiazoles.
Methods of Application: The oxadiazole precursors are reacted in the presence of TBAH, which facilitates the formation of the oxadiazole ring.
Results: The reaction leads to the formation of 1,2,4-oxadiazoles.
Scientific Field: Energy Technology
Methods of Application: Plumbene can be used as an electrode material in these batteries due to its unique electronic properties.
Methods of Application: Plumbene can be used as a photocatalyst in these reactions due to its unique electronic and optical properties.
Application Summary: TBAH is used in the alkylation of nitriles.
Methods of Application: The nitrile is reacted with an alkylating agent in the presence of TBAH.
Results: The reaction leads to the formation of alkylated nitriles.
Scientific Field: Biochemistry
Application Summary: TBAH is used in the preparation of TBAH salts of fatty acids
Methods of Application: Fatty acids are reacted with TBAH to form the corresponding TBAH salts
Results: The reaction leads to the formation of TBAH salts of fatty acids
Application Summary: Plumbene can be used in the preparation of plumbene-reinforced nanocomposites.
Scientific Field: Electronics
Application Summary: Plumbene can have predicted applications where conductivity is the prime concern.
Scientific Field: Biomedical Science
Plumbane, tetrabutyl- is an organolead compound with the chemical formula . It consists of a lead atom bonded to four butyl groups, making it a member of the plumbane family, which are lead hydrides. This compound is characterized by its unique structure and properties, including being a colorless liquid at room temperature. Tetrabutylplumbane is notable for its potential applications in organic synthesis and as a reagent in various
Tetrabutylplumbane is a highly toxic compound and should be handled with extreme caution.
Tetrabutylplumbane can be synthesized through several methods:
Tetrabutylplumbane has several applications in various fields:
Interaction studies involving tetrabutylplumbane focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate the mechanisms of substitution reactions and provide insights into how tetrabutylplumbane can be utilized in synthetic organic chemistry. Additionally, research on its interactions with biological systems is crucial for understanding its toxicological profile and potential environmental impacts .
Tetrabutylplumbane shares similarities with other organolead compounds, particularly those that contain alkyl groups attached to lead. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Tetraethyllead | Used historically as an anti-knock agent in gasoline; highly toxic. | |
| Tetraphenyllead | Known for its stability and use in organic synthesis; less toxic than alkyl leads. | |
| Tert-butyl(trimethyl)plumbane | Exhibits different reactivity patterns due to varying substituents. |
Tetrabutylplumbane is unique due to its specific arrangement of four butyl groups around a central lead atom, which influences its reactivity and physical properties compared to other organolead compounds. Its potential applications in organic synthesis and catalysis further distinguish it from similar compounds .
Acute Toxic;Health Hazard;Environmental Hazard